molecular formula C15H25NO2 B12298132 Edronocaine CAS No. 190258-12-9

Edronocaine

Cat. No.: B12298132
CAS No.: 190258-12-9
M. Wt: 251.36 g/mol
InChI Key: NUZYBIKIXLKGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Edronocaine is a local anesthetic compound known for its efficacy in providing pain relief during surgical procedures. It is chemically related to other local anesthetics such as procaine and lidocaine. This compound is primarily used in veterinary medicine, particularly for minor surgical procedures in cattle, such as dehorning and disbudding .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Edronocaine involves the esterification of a suitable amine with a carboxylic acid derivative. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced through a multi-step synthesis process that includes the purification of intermediates and the final product. The process involves the use of advanced techniques such as crystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Edronocaine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups in this compound, altering its pharmacological properties.

    Substitution: Substitution reactions can occur at the amine or ester functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives that may have different pharmacological activities .

Scientific Research Applications

Edronocaine has several scientific research applications, including:

Mechanism of Action

Edronocaine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in a loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of nerve signal transmission .

Comparison with Similar Compounds

    Procaine: Another local anesthetic with a similar mechanism of action but different pharmacokinetic properties.

    Lidocaine: A widely used local anesthetic with a faster onset and longer duration of action compared to Edronocaine.

    Bupivacaine: Known for its prolonged duration of action, making it suitable for longer surgical procedures.

Uniqueness of this compound: this compound is unique in its specific application in veterinary medicine and its balanced profile of efficacy and safety. Unlike some other local anesthetics, it is particularly suited for use in cattle due to its pharmacological properties and safety profile .

Properties

CAS No.

190258-12-9

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

N-methyl-N-[2-(3-propoxyphenoxy)ethyl]propan-2-amine

InChI

InChI=1S/C15H25NO2/c1-5-10-17-14-7-6-8-15(12-14)18-11-9-16(4)13(2)3/h6-8,12-13H,5,9-11H2,1-4H3

InChI Key

NUZYBIKIXLKGKN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=CC=C1)OCCN(C)C(C)C

Origin of Product

United States

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